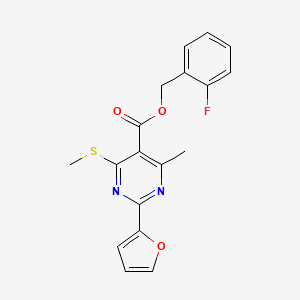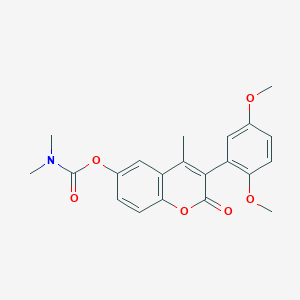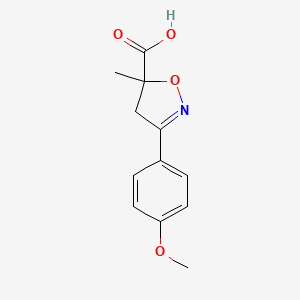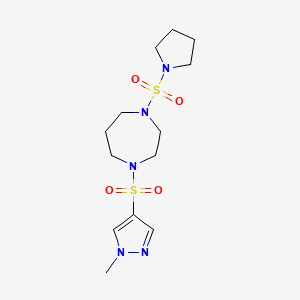![molecular formula C20H17N5O2S B2793424 N-(furan-2-ylmethyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 1003156-72-6](/img/structure/B2793424.png)
N-(furan-2-ylmethyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide, also known as FP-13, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of pyridazine-based compounds and has shown promising results in various scientific research applications.
Wirkmechanismus
The mechanism of action of N-(furan-2-ylmethyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cancer growth and inflammation. This compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
This compound has been found to have a low toxicity profile and does not exhibit any significant adverse effects on normal cells. It has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of rheumatoid arthritis. This compound has also been found to inhibit the activity of MMPs, which are involved in tumor invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(furan-2-ylmethyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide in lab experiments include its low toxicity profile, high purity, and specificity for certain enzymes and proteins. However, the limitations of using this compound include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on N-(furan-2-ylmethyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide. One potential direction is to study its potential applications in other disease areas, such as cardiovascular disease and neurodegenerative diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer research and inflammation.
Synthesemethoden
The synthesis of N-(furan-2-ylmethyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide involves a multi-step process that includes the reaction of furan-2-ylmethanol with 2-chloro-N-(6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl)acetamide, followed by the addition of sodium sulfide to obtain this compound. The synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide has been extensively studied for its potential applications in various scientific research fields. It has shown promising results in cancer research, where it has been found to inhibit the growth of cancer cells and induce apoptosis. This compound has also been studied for its anti-inflammatory properties, where it has been found to reduce inflammation in animal models of rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-19(21-13-17-3-1-12-27-17)14-28-20-9-8-18(23-24-20)15-4-6-16(7-5-15)25-11-2-10-22-25/h1-12H,13-14H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQOCWOUIQCEDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C3=NN=C(C=C3)SCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Furyl)-5-[(mesitylmethyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2793342.png)


![2-([(9H-Fluoren-9-yl)methoxy]carbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B2793345.png)
![5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2793347.png)


![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2793353.png)
![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2793354.png)


![1-(4-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2793359.png)
![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]cyclohexyl}benzenesulfonamide](/img/structure/B2793360.png)
![8-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2793364.png)